2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane

Catalog No.
S12252508
CAS No.
M.F
C10H10F2O3
M. Wt
216.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane

Product Name

2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]-1,3-dioxolane

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

InChI

InChI=1S/C10H10F2O3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

CLLNRIHLKCTXAN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=C(C=C2)F)F

2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a difluorophenoxy group. The molecular formula for this compound is C10H8F2O3C_{10}H_{8}F_{2}O_{3}, indicating the presence of two fluorine atoms, three oxygen atoms, and eight hydrogen atoms. The dioxolane moiety contributes to its potential reactivity and biological activity, making it a compound of interest in various fields of research.

Typical for dioxolanes and ethers. Common reactions include:

  • Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be replaced by nucleophiles under appropriate conditions.
  • Hydrolysis: The dioxolane ring can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols.
  • Oxidation: The dioxolane can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane can be achieved through several methods:

  • Condensation Reactions: A common method involves the reaction of 3,4-difluorophenol with formaldehyde in the presence of an acid catalyst to form the dioxolane structure.
  • Cyclization Reactions: The formation of the dioxolane ring may also be accomplished through cyclization reactions involving suitable precursors such as diols or aldehydes.
  • Functional Group Transformations: Starting from related compounds, functional group modifications can lead to the desired structure.

These methods allow for the tailored synthesis of this compound for various applications.

2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane has potential applications in several areas:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Material Science: Its unique chemical properties could be utilized in developing advanced materials or coatings with specific functionalities.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for use as pesticides or herbicides.

Interaction studies involving 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Protein Binding: Investigating how the compound interacts with specific proteins can provide insights into its mode of action.
  • Enzyme Inhibition: Assessing whether it inhibits key enzymes involved in metabolic pathways could elucidate its therapeutic potential.
  • Cellular Uptake: Understanding how effectively the compound enters cells will inform its bioavailability and efficacy.

Such studies are essential for advancing its application in drug development and other fields.

Several compounds share structural similarities with 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-(2-Fluorophenoxy)methyl-1,3-dioxolaneContains one fluorine atomAntimicrobial activity
2-(4-Chlorophenoxy)methyl-1,3-dioxolaneChlorine instead of fluorineAntitumor properties
2-(3-Nitrophenoxy)methyl-1,3-dioxolaneNitro group affecting electron densityAnti-inflammatory effects
2-(Phenylmethoxy)methyl-1,3-dioxolaneNo halogen substituentsGeneral biological activity

The presence of fluorine atoms in 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane enhances its lipophilicity and may contribute to its unique biological properties compared to these similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

216.05980050 g/mol

Monoisotopic Mass

216.05980050 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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